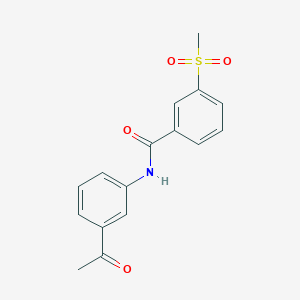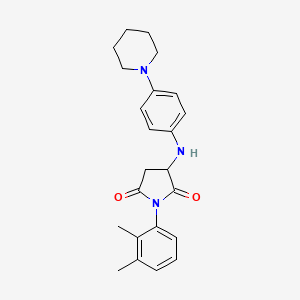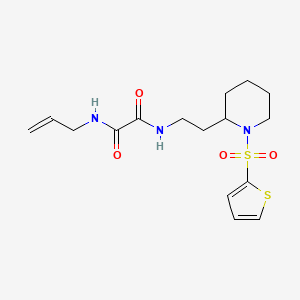![molecular formula C11H7F3N2O3 B2622904 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione CAS No. 19136-42-6](/img/structure/B2622904.png)
1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. It also includes chemical properties like reactivity and stability .科学研究应用
Trifluoromethyl diazinone is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. Trifluoromethyl diazinone has been used in the synthesis of various heterocyclic compounds, such as 1,3-diazinane-2,4,6-trione derivatives, which have been studied for their potential use as inhibitors of HIV-1 protease. Trifluoromethyl diazinone has also been used in the synthesis of various heterocyclic compounds, such as benzothiazole derivatives, which have been studied for their potential use as antibacterial agents.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can selectively promote the release of certain neurotransmitters .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that similar compounds can have varying degrees of bioavailability, depending on their chemical structure and the route of administration .
Result of Action
Related compounds have been shown to have a range of effects, including promoting the release of certain neurotransmitters .
Action Environment
The action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature .
实验室实验的优点和局限性
The advantages of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in laboratory experiments include its high reactivity, low cost, and availability. The reactivity of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone makes it an ideal intermediate for the synthesis of various heterocyclic compounds. The low cost and availability of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone make it an attractive option for laboratory experiments. The main limitation of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone is its toxicity, which means that it must be handled with care in the laboratory.
未来方向
The future directions of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone research include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new applications for 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in the pharmaceutical, agrochemical, and polymer industries, and the development of new methods for the safe handling and disposal of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone. Additionally, research into the mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone and its biochemical and physiological effects should be further explored.
合成方法
Trifluoromethyl diazinone can be synthesized by several methods, including the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfone with sodium azide, the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfone with hydrazine hydrate, and the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfonic acid with sodium azide. The most common and efficient method is the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfonic acid with sodium azide, which yields 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in high yields.
安全和危害
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-2-1-3-7(4-6)16-9(18)5-8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXXBLMVXODILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)

![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)


![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)

![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-methoxy-3-(phenylsulfonyl)-4-quinolyl]amine](/img/structure/B2622843.png)